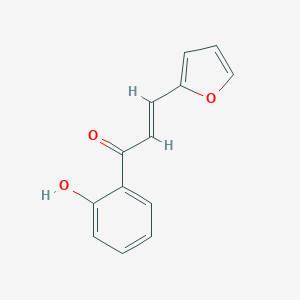
3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one, also known as curcumin, is a natural polyphenol compound extracted from the rhizomes of the turmeric plant (Curcuma longa). It has been used for centuries in Ayurvedic medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, curcumin has gained attention in the scientific community for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/AKT pathway. Curcumin also has the ability to activate various transcription factors, including Nrf2 and PPAR-γ, which play a key role in the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. It also has anti-inflammatory properties, which help to reduce inflammation in the body. Curcumin has also been shown to have antimicrobial properties, which make it effective against various types of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one is its low toxicity and high bioavailability. It is also relatively inexpensive and easy to obtain. However, one of the limitations of using 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
The potential applications of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one in various fields are vast, and there are many future directions for research. Some of the areas that could be explored include the use of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one in combination with other drugs to enhance its therapeutic effects, the development of new delivery systems to improve its bioavailability, and the exploration of its potential applications in the field of regenerative medicine. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one and its potential applications in various diseases.
Synthesemethoden
Curcumin can be synthesized using various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most commonly used method for 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one synthesis is extraction from turmeric. The rhizomes of the turmeric plant are ground and boiled in water, and the resulting extract is then purified and concentrated to obtain 3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
2875-23-2 |
|---|---|
Produktname |
3-(2-Furyl)-1-(2-hydroxyphenyl)-2-propen-1-one |
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
(E)-3-(furan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H10O3/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9,14H/b8-7+ |
InChI-Schlüssel |
RTGXXLFEOHIIBM-BQYQJAHWSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CO2)O |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)O |
Andere CAS-Nummern |
2875-23-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




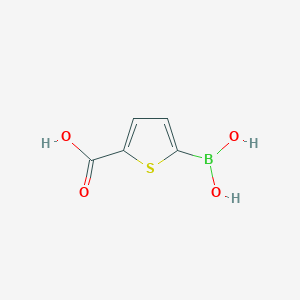
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
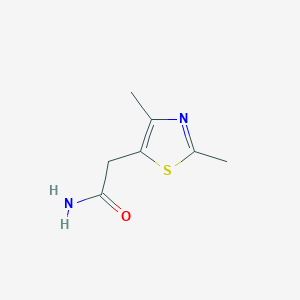
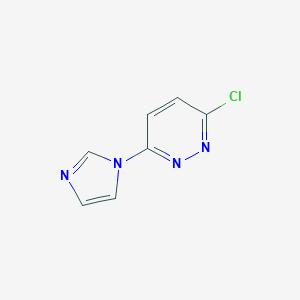
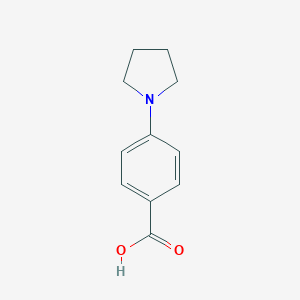
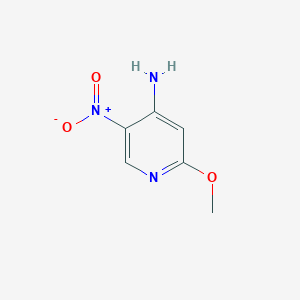
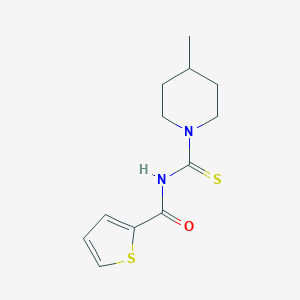
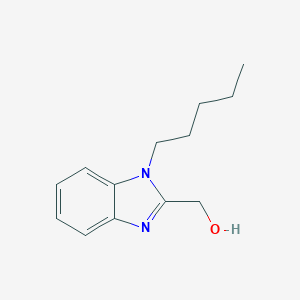
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
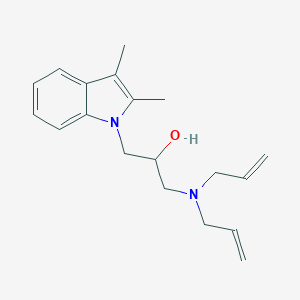
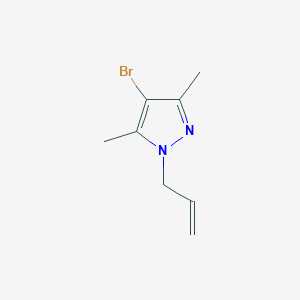
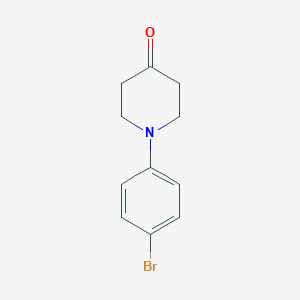
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)